molecular formula C13H17NO2 B1334851 1-Benzylpiperidine-2-carboxylic acid CAS No. 21319-53-9

1-Benzylpiperidine-2-carboxylic acid

Cat. No.: B1334851
CAS No.: 21319-53-9
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2-carboxylic acid is an organic compound with the molecular formula C13H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a carboxylic acid group at the second position of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzylpiperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the alkylation of piperidine with benzyl chloride, followed by carboxylation. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Benzylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Benzylpiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The compound may interact with neurotransmitter receptors or enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzylpiperidine-2-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCBQVXYVZGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385687
Record name 1-benzylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21319-53-9
Record name 1-benzylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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